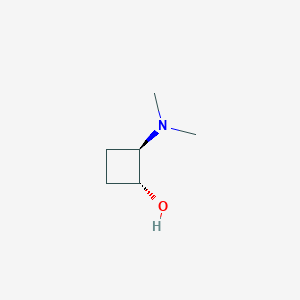
(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine
Vue d'ensemble
Description
(3R,4S)-4-Fluoro-N-(2-methoxyethyl)oxolan-3-amine, also known as FMOX, is a synthetic compound that has been widely studied in recent years due to its potential applications in various areas, including medicinal chemistry, drug discovery, and laboratory experiments. This compound has been shown to possess several interesting properties, such as its ability to interact with various biological systems, its low toxicity, and its potential to be used as a drug target.
Applications De Recherche Scientifique
Fluorinated Compound Synthesis and Analysis
- Fluorinated compounds, such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, serve as versatile reagents for the analysis of scalemic mixtures of amines, highlighting the critical role of fluorine in chiral resolution reagents. Such compounds react with a variety of α-chiral primary and secondary amines through regioselective ring-opening, demonstrating the utility of fluorine-containing reagents in organic synthesis and analysis (Rodríguez-Escrich et al., 2005).
Fluorine's Role in Organic Synthesis
- Fluorine substitution has been shown to significantly affect the reactivity and selectivity of organic compounds. For instance, the regioselective anodic methoxylation of N-(fluoroethyl)amines to introduce methoxy groups adjacent to fluoromethyl groups showcases the unique reactivity conferred by fluorine atoms in organic synthesis. This method provides a pathway to highly useful fluoroalkylated building blocks, which could be relevant for the synthesis and functionalization of similar fluorinated amines (Fuchigami & Ichikawa, 1994).
Medicinal Chemistry Applications
- Fluorinated compounds often exhibit unique biological activities. For example, selective dopamine D3 receptor ligands have been developed with significant selectivity over D2 receptors, indicating the potential of fluorinated amines in drug design and pharmacology. Such studies underscore the importance of fluorine in modulating the pharmacological profile of bioactive molecules (Banala et al., 2011).
Material Science and Catalysis
- The incorporation of fluorine into organic frameworks can also influence material properties and catalytic activity. For instance, manganese(II) complexes with fluorinated ligands have been studied for their structural characteristics and magnetic properties, suggesting applications in materials science and catalysis (Wu et al., 2004).
Propriétés
IUPAC Name |
(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2/c1-10-3-2-9-7-5-11-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCFVXHSFWEJA-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1COCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN[C@@H]1COC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1485716.png)
![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)




![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)
![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)

![trans-2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485734.png)
![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)
![1-({Methyl[2-(methylamino)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485739.png)